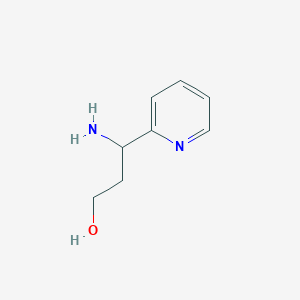

3-Amino-3-(2-pyridyl)-1-propanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-pyridin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-7(4-6-11)8-3-1-2-5-10-8/h1-3,5,7,11H,4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEKDUZNUUGMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270470-82-0 | |

| Record name | 3-amino-3-(pyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Multifunctional Amino Alcohols in Chemical Synthesis

Multifunctional amino alcohols are a critical class of organic compounds, prized for their utility as versatile building blocks and chiral auxiliaries in the synthesis of complex molecules. The 1,2-amino alcohol motif, in particular, is a structural unit found in numerous natural products and medicinally active compounds. Their value is underscored by their prevalence in over 80 FDA-approved drugs and more than 100 drug candidates.

The synthesis of enantiomerically pure amino alcohols is a significant focus of modern organic chemistry. These chiral molecules are instrumental in asymmetric synthesis, where they serve as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. The development of enzymatic cascades and stereoselective synthetic routes has expanded the accessibility of high-value chiral amino alcohols from renewable sources.

More specifically, 1,3-amino alcohols are recognized as promising synthons for creating new biologically active heterocyclic derivatives, such as oxazines and thiazines. nih.gov Their N-substituted analogues have been extensively studied for their applications as chiral auxiliaries in reactions like aldol (B89426) condensations and catalytic reductions. nih.gov General synthetic strategies to access 1,3-amino alcohols include methods like the ring-opening of azetidines, reductive amination, and the hydroxylation of amines. nih.govorganic-chemistry.org

The Role of Pyridine Containing Ligands in Modern Inorganic and Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic motif that plays a crucial role in modern chemistry, primarily as a ligand in coordination complexes. nih.gov As a Lewis base, pyridine and its derivatives readily coordinate to a vast array of transition metals through the nitrogen atom. nih.govsigmaaldrich.com This ability makes them indispensable in the field of catalysis.

Pyridine-based ligands are integral to a wide range of catalytic transformations. For instance, palladium(II) complexes featuring pyridine ligands have demonstrated high efficiency as precatalysts in essential carbon-carbon bond-forming reactions, including Suzuki–Miyaura and Heck cross-couplings. sigmaaldrich.com The catalytic activity can often be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring, which alters the electronic properties of the metal center. sigmaaldrich.com Beyond cross-coupling, pyridine complexes of metals like rhodium, titanium, and rhenium are employed in hydroformylation, hydroamination, and hydrogenation reactions. nih.gov

The versatility of pyridine extends to its ability to form complexes with diverse geometries, including octahedral and square planar arrangements. sigmaaldrich.com The resulting metal complexes are not only used in catalysis but also serve as starting materials for the synthesis of other complex inorganic compounds. nih.gov

An Overview of Research Trajectories for 3 Amino 3 2 Pyridyl 1 Propanol

Strategies for Carbon-Carbon Bond Formation Leading to the Propanol (B110389) Backbone

The construction of the three-carbon chain bearing both an amino and a hydroxyl group is a fundamental challenge in the synthesis of this compound. This requires precise control over carbon-carbon bond formation to establish the desired 1,3-amino alcohol motif.

Classical and Contemporary Approaches in Amino Alcohol Synthesis

The synthesis of amino alcohols is a well-established field in organic chemistry, with both classical and contemporary methods offering viable routes to the propanol backbone.

Classical Approaches:

Aldol-type Condensations: A traditional strategy involves the condensation of an enolate or its equivalent with an aldehyde. For the propanol backbone, a reaction between a two-carbon nucleophile (derived from an acetate (B1210297) equivalent) and a one-carbon electrophile (formaldehyde or a synthetic equivalent) could be envisaged, followed by introduction of the amino group. A more direct approach might involve the aldol (B89426) condensation of a thioester with an aldehyde, which can be achieved in the presence of a Lewis acid like MgBr₂ etherate and a non-nucleophilic base. organic-chemistry.org

Grignard and Organolithium Reactions: The addition of organometallic reagents to aldehydes or ketones is a cornerstone of C-C bond formation. organic-chemistry.org For instance, the addition of a 2-pyridyl Grignard or organolithium reagent to an appropriate three-carbon electrophile containing a masked hydroxyl and amino group precursor can be a potential route.

Reduction of Cyanohydrins: The reaction of ethylene (B1197577) oxide with a cyanide source, followed by reduction of the resulting cyanohydrin, can produce 3-aminopropanol. This method, however, requires subsequent attachment of the pyridyl group.

Contemporary Approaches:

Biocatalysis: Modern synthetic chemistry increasingly employs enzymes for C-C bond formation due to their high selectivity and mild reaction conditions. Aldolases, for example, can catalyze stereoselective aldol reactions to create chiral diols, which can be further functionalized. nih.govnih.gov Transglutaminases and D-aminoacylases have also shown promise in catalyzing Henry reactions (nitro-aldol), which can be a pathway to nitro alcohols, subsequently reducible to amino alcohols. nih.gov

Transition Metal-Catalyzed Cross-Coupling: While typically used for aryl-aryl or aryl-alkyl bonds, cross-coupling strategies can be adapted for building aliphatic chains. For example, coupling reactions involving organoboron or organozinc reagents can be employed to construct the carbon skeleton.

Stereoselective Synthesis of Chiral Amino Alcohol Scaffolds

The carbon atom bearing the amino group and the pyridyl group (C-3) in this compound is a stereocenter. Therefore, controlling its stereochemistry is crucial for applications in pharmaceuticals.

Enzymatic and Biocatalytic Methods: The use of enzymes offers a powerful tool for achieving high enantioselectivity. Imine reductases (IREDs) can catalyze the asymmetric reduction of imines to chiral amines. A three-component reaction using an aldehyde, a hydroxy ketone, and an amine, combining an aldolase (B8822740) and an IRED, can produce chiral amino-polyols with high stereoselectivity. nih.gov Norcoclaurine synthase is another enzyme that catalyzes C-C bond formation to produce chiral N-heterocycles. nih.gov

Asymmetric Reduction: The asymmetric reduction of a ketone precursor, 3-amino-3-(2-pyridyl)propanone, using chiral reducing agents like those derived from lithium aluminum hydride modified with chiral ligands, can provide access to the chiral amino alcohol. google.com Catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Ru-BINAP) is another powerful technique.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This method, while effective, often requires additional synthetic steps.

Starting from the Chiral Pool: Readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, can be elaborated into the target chiral amino alcohol. For example, aspartic acid can be a starting point for the synthesis of enantiomerically pure β-amino acids. researchgate.net

Introduction and Functionalization of the 2-Pyridyl Moiety

The incorporation of the 2-pyridyl group onto the propanol backbone is a critical step that defines the target molecule. This can be achieved either by starting with a pyridine-containing fragment or by forming the pyridine ring during the synthesis.

Methods for Incorporating Pyridine Rings into Aliphatic Chains

Several methods exist for forming the crucial carbon-carbon bond between the pyridine ring and the aliphatic propanol chain.

Nucleophilic Addition of Pyridyl Organometallics: 2-lithiopyridine or 2-pyridyl Grignard reagents can be added to an appropriate electrophile, such as an epoxide (e.g., glycidol) or a protected 3-hydroxypropanal. This is a direct and efficient way to form the C-C bond at the desired position.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are a versatile tool. A 2-halopyridine (e.g., 2-bromopyridine) can be coupled with an organometallic reagent derived from the propanol backbone (e.g., a boronic acid or ester in a Suzuki coupling). Conversely, a 2-pyridylboronic acid can be coupled with a halo-substituted propanol derivative. organic-chemistry.orgrug.nl

Addition to Pyridinium (B92312) Salts: The reaction of nucleophiles with activated pyridinium salts can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be rearomatized. This approach allows for the introduction of various side chains onto the pyridine ring. acs.org

Ring Synthesis: While often more complex, constructing the pyridine ring from acyclic precursors is also a possibility. The Hantzsch pyridine synthesis and related multicomponent reactions can assemble the pyridine ring with the desired substituent pattern already in place. acsgcipr.org

Regioselective Functionalization of Pyridine Rings

The electronic nature of the pyridine ring directs functionalization primarily to the C2, C4, and C6 positions. Achieving selectivity for the C2 position is paramount for the synthesis of this compound.

Directed ortho-Metalation (DoM): In the presence of a directing group, such as an amide or an alkoxy group at a suitable position, deprotonation of the pyridine ring with a strong base (e.g., an organolithium reagent) occurs selectively at the adjacent ortho position (C2 or C6). The resulting lithiated species can then be trapped with an electrophile.

Minisci Reaction: This radical-based reaction is typically used for the alkylation of electron-deficient heterocycles. While it can sometimes lead to mixtures of isomers, conditions can be tailored to favor C2 or C4 functionalization. The use of blocking groups can enhance the regioselectivity, directing the functionalization to a specific position. nih.govchemrxiv.org For instance, a maleate-derived blocking group has been shown to direct Minisci-type alkylation to the C4 position, suggesting that other blocking strategies could favor C2. nih.govchemrxiv.org

Halogen-Dance Reaction: Under certain conditions, a halogen substituent on a pyridine ring can migrate to a different position upon treatment with a strong base, allowing for functionalization at a site that might otherwise be difficult to access.

Transition Metal-Catalyzed C-H Functionalization: This rapidly developing field allows for the direct coupling of a C-H bond with a reaction partner, avoiding the need for pre-functionalization (e.g., halogenation). Various catalytic systems have been developed for the regioselective C-H functionalization of pyridines. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

To develop a practical and scalable synthesis, each reaction step must be optimized to maximize the yield and purity of the product. This involves a systematic investigation of various reaction parameters.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and the solubility of reactants and intermediates. A range of aprotic and protic solvents should be screened.

Temperature: Reaction temperatures need to be carefully controlled. Lower temperatures may be required to enhance selectivity or prevent side reactions, while higher temperatures can increase the reaction rate. For instance, in the reaction of 3-amino-1-propanol with phosphorus oxychloride, maintaining a temperature between 0-5°C is crucial to minimize the formation of by-products. google.com

Catalyst and Reagents: The choice and loading of the catalyst are critical, especially in cross-coupling and asymmetric reactions. The stoichiometry of the reagents must also be optimized to ensure complete conversion of the limiting reagent while minimizing waste and side reactions.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum yield without significant product degradation.

A hypothetical optimization table for a key synthetic step, such as the coupling of 2-bromopyridine (B144113) with a propanol-derived organoboron reagent, might look as follows:

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 100 | 62 |

| 3 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 78 |

| 4 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 5 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

This systematic approach to optimization is essential for transforming a laboratory-scale procedure into a robust and efficient synthesis suitable for larger-scale production.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies heavily on effective purification and isolation strategies at various stages. These techniques are critical for removing unreacted starting materials, by-products, and other impurities from both the synthetic intermediates and the final target compound. The choice of method depends on the chemical and physical properties of the compound being purified, including its polarity, solubility, and thermal stability. Common techniques employed include extraction, distillation, crystallization, and chromatography.

For intermediates in the synthesis of 3-amino-1-propanol derivatives, a range of standard laboratory purification methods can be utilized. google.com These generally include liquid-liquid extraction to separate compounds based on their differential solubilities, distillation for volatile compounds, recrystallization for solid compounds, and column chromatography for more complex mixtures. google.com The ability to produce the intermediate with high yield and optical purity can simplify the purification process, sometimes eliminating the need for extensive separation steps for the final product. google.com

Purification of Precursors

The purity of the final product is contingent on the purity of its precursors. For instance, a common precursor in pyridyl compound synthesis is an aminopyridine. The purification of 3-aminopyridine, a related starting material, involves several steps. After synthesis, the crude product can be extracted from the reaction mixture using a solvent like ether in a continuous extractor. orgsyn.org The extract is then dried and the solvent is removed. orgsyn.org Further purification can be achieved by dissolving the crude material in a mixed solvent system, such as benzene (B151609) and ligroin, and treating it with activated carbon (Norit) and a reducing agent like sodium hydrosulfite to remove colored impurities. orgsyn.org The pure compound is then isolated by filtration after crystallization. orgsyn.org

Another key precursor, 3-amino-1-propanol, is typically purified by distillation. google.comnist.gov A patented method for purifying 3-aminopropanol produced from the reaction of ethylene cyanohydrin with hydrogen and ammonia (B1221849) involves a multi-stage distillation process. google.com This method is effective when the ammonia content in the reaction output is below 1% by weight and the temperature is maintained at or below 135°C. google.com

Isolation of the Target Compound and Intermediates

The isolation and purification of the target compound, this compound, and its immediate precursors often involve chromatographic and crystallization techniques.

Column Chromatography: This is a versatile and widely used method for purifying polar organic compounds like amino alcohols. For derivatives of 3-amino-1-propanol, column chromatography using silica (B1680970) gel is a standard procedure. google.comorgsyn.org The choice of eluent (the solvent system that moves the compounds through the column) is critical for achieving good separation. A common approach for similar compounds involves using a gradient of solvents, such as hexanes and ethyl acetate, to separate components based on their polarity. orgsyn.org For pyridyl-containing compounds like 3-(3-Pyridyl)-1-propanol, reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective analytical and preparative technique. sielc.com This method can be scaled up for the isolation of the pure compound from impurities. sielc.com

Crystallization: Crystallization is a powerful technique for purifying solid compounds, especially for obtaining a specific chiral form (enantiomer). For optically active 3-amino-1-propanol derivatives, recrystallization is a documented purification method. google.com The process generally involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will preferentially form crystals, leaving impurities behind in the solution. google.com The efficiency of crystallization can sometimes be improved by adding surfactants or polyvalent alcohols. google.com For amino acids, controlling factors like concentration, temperature, and the solvent system is crucial for obtaining high-purity crystals. google.commun.ca

Extraction and Derivatization: In some cases, purification can be facilitated by forming a derivative of the target molecule. For example, a process for purifying aminopropanediols involves reacting the crude mixture with an aldehyde (like benzaldehyde) to form a Schiff base. google.com This intermediate is more easily isolated and purified. Subsequently, the purified Schiff base is hydrolyzed under acidic conditions to yield the pure aminopropanediol. google.com This selective derivatization and subsequent hydrolysis can be an effective strategy for removing stubborn impurities. google.com

The following table summarizes the common purification techniques applicable to the synthesis of this compound and its precursors.

| Compound Type | Purification Technique | Details | References |

| 3-Aminopyridine (Precursor) | Extraction & Crystallization | Continuous ether extraction followed by crystallization from a benzene/ligroin mixture with Norit and sodium hydrosulfite treatment. | orgsyn.org |

| 3-Amino-1-propanol (Precursor) | Distillation | Multi-stage vacuum distillation at temperatures ≤ 135°C. | google.com |

| Acylated Intermediates | Column Chromatography | Silica gel chromatography with a hexane/ethyl acetate eluent system. | orgsyn.org |

| Optically Active 3-Amino-1-propanol Derivatives | Extraction, Distillation, Recrystallization, Column Chromatography | General standard laboratory procedures are effective. | google.com |

| 3-(3-Pyridyl)-1-propanol (Related Compound) | Reverse-Phase HPLC | Scalable method using an acetonitrile/water/acid mobile phase for preparative separation. | sielc.com |

| Final Product/Intermediates | Crystallization | Isolation of solid compounds from a supersaturated solution, effective for chiral purification. | google.commun.ca |

Reactions Involving the Primary Amino Group

The primary amino group (—NH₂) is a key site of nucleophilicity and basicity, readily participating in a variety of bond-forming reactions.

The primary amine of this compound is expected to react readily with acylating and alkylating agents.

Acylation: In a typical acylation reaction, the amino group attacks an acyl halide, anhydride (B1165640), or ester to form an amide. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding N-acetylated derivative. This transformation is fundamental in peptide synthesis and for installing protecting groups. The free D-amino acids of related structures, like β-(3-pyridyl)-DL-alanine, have been converted to their D-BOC derivatives by reacting them with di-tert-butyldicarbonate, a standard acylation procedure for amine protection. nih.gov

Alkylation: The amino group can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono-, di-, and even tri-alkylated products. A more controlled and modern approach is "hydrogen-borrowing" catalysis, also known as borrowing hydrogen alkylation. nih.govnih.gov This method allows alcohols to be used as alkylating agents for amines, forming a new C-N bond. While not specifically documented for this compound, this technique has been successfully applied to other 1,2-amino alcohols, suggesting its potential applicability. nih.govnih.gov In this process, a catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde, which then forms an imine with the amine. The imine is subsequently reduced by the borrowed hydrogen, resulting in the alkylated amine.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl Halide (e.g., Acetyl Chloride) | N-acyl-3-amino-3-(2-pyridyl)-1-propanol | Base (e.g., triethylamine), Aprotic Solvent |

| Acylation (Boc-protection) | Di-tert-butyldicarbonate (Boc)₂O | N-Boc-3-amino-3-(2-pyridyl)-1-propanol | Base (e.g., NaOH), t-BuOH/water nih.gov |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-alkylated derivatives | Base, Solvent (e.g., DMF, CH₃CN) |

| Hydrogen-Borrowing Alkylation | Primary or Secondary Alcohol | N-alkylated derivatives | Iridium or Ruthenium catalyst, heat nih.govnih.gov |

The primary amino group of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reaction is typically catalyzed by acid and involves the elimination of a water molecule. lumenlearning.com The pH must be carefully controlled, as high acidity can protonate the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote the dehydration step. lumenlearning.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. masterorganicchemistry.com Subsequent protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (water), which is then eliminated to form the C=N double bond of the imine after a final deprotonation step. masterorganicchemistry.comyoutube.com These imines are versatile intermediates themselves, for example, they can be reduced to form secondary amines in a process known as reductive amination. masterorganicchemistry.com

| Reactant | Product | Key Intermediate | Conditions |

|---|---|---|---|

| This compound + Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Carbinolamine | Acid catalysis (pH ~5), removal of water lumenlearning.commasterorganicchemistry.com |

Reactions at the Hydroxyl Group

The primary hydroxyl (—OH) group is another reactive site, capable of undergoing esterification, etherification, and oxidation.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides and anhydrides) to form esters. This reaction, particularly with carboxylic acids, is typically catalyzed by a strong acid (e.g., sulfuric acid) and is reversible, often requiring the removal of water to drive the reaction to completion. libretexts.org

Etherification: The formation of an ether bond at the propanol moiety is a crucial transformation. For example, in syntheses related to the drug duloxetine, which features a 3-amino-1-propanol core structure, an ether linkage is formed via a nucleophilic aromatic substitution reaction. google.com In a typical procedure, the hydroxyl group is deprotonated with a base to form a more nucleophilic alkoxide, which then displaces a leaving group (like fluoride) on an aromatic ring. For example, reacting the sodium salt of this compound with 1-fluoronaphthalene (B124137) in a solvent like dimethyl sulfoxide (B87167) (DMSO) would be a plausible route to an ether derivative. google.com

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically lead to the corresponding carboxylic acid, 3-amino-3-(2-pyridyl)propanoic acid. Milder, more controlled oxidation, for instance using pyridinium chlorochromate (PCC) or a Swern oxidation, could selectively yield the aldehyde, 3-amino-3-(2-pyridyl)propanal. It is important to consider that the amino group may require protection prior to oxidation to prevent unwanted side reactions.

Reactivity of the Pyridine Nitrogen

The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. libretexts.org Its reactivity differs significantly from the primary amino group.

The pyridine nitrogen can be protonated by acids to form a pyridinium salt. libretexts.org It can also act as a nucleophile, reacting with alkyl halides to form quaternary N-alkylpyridinium salts. This reactivity is a cornerstone of pyridine chemistry.

Furthermore, the basicity of the pyridine nitrogen deactivates the aromatic ring towards electrophilic aromatic substitution reactions. libretexts.org This is due to the formation of a positively charged pyridinium ion upon complexation with the electrophile's associated acid catalyst, which strongly withdraws electron density from the ring. libretexts.org However, the nitrogen can direct reactions. For instance, in condensations involving 2-aminopyridine (B139424) derivatives, reactions can occur at both the exocyclic amino group and the ring nitrogen atom. rsc.org The pyridine nitrogen can also act as a chelating ligand, coordinating to metal centers in catalytic processes. nih.gov

| Functional Group | Reaction Type | Typical Reagent | Product Type |

|---|---|---|---|

| Primary Amino Group | Acylation | Acyl Halide, Anhydride | Amide |

| Imine Formation | Aldehyde, Ketone | Imine (Schiff Base) | |

| Hydroxyl Group | Esterification | Carboxylic Acid, Acyl Halide | Ester |

| Oxidation | PCC, KMnO₄ | Aldehyde, Carboxylic Acid | |

| Pyridine Nitrogen | Alkylation | Alkyl Halide | Quaternary Pyridinium Salt |

Coordination to Metal Centers

The presence of multiple heteroatoms—the nitrogen of the pyridine ring, the nitrogen of the primary amine, and the oxygen of the hydroxyl group—endows this compound with the ability to act as a multidentate ligand in coordination chemistry. Depending on the metal center and reaction conditions, it can coordinate in various modes.

While specific studies on the coordination of this compound are not extensively documented, the behavior of analogous amino alcohols and pyridyl derivatives provides significant insight. For instance, related amino alcohols are known to form stable complexes with a variety of transition metals. The coordination can occur in a bidentate fashion, involving the amino and hydroxyl groups, or in a tridentate manner, where the pyridine nitrogen also participates in binding.

In a study on the coordination of 3-amino-1-propanol with zinc(II), it was observed that the ligand coordinated in a monodentate fashion via the amino nitrogen. mdpi.com However, the presence of the additional coordinating pyridine ring in this compound suggests a higher potential for chelation, leading to more stable metal complexes. The formation of such complexes is crucial in the development of new catalysts and materials with specific electronic and magnetic properties.

Table 1: Potential Coordination Modes of this compound with Metal (M) Centers

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Monodentate | Pyridine-N or Amino-N or Hydroxyl-O | - |

| Bidentate | Amino-N and Hydroxyl-O | 6-membered |

| Bidentate | Pyridine-N and Amino-N | 5-membered |

| Tridentate | Pyridine-N, Amino-N, and Hydroxyl-O | 5- and 6-membered fused rings |

N-Oxidation and Quaternization

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation and quaternization reactions, common transformations for pyridine derivatives.

N-Oxidation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. researchgate.net This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. A key challenge in the N-oxidation of molecules containing other oxidizable groups, like the primary amine in this case, is achieving selectivity. However, methods for the selective N-oxidation of heteroaromatics in the presence of aliphatic amines have been developed, often involving in situ protonation of the more basic aliphatic amine to protect it from oxidation. nih.gov

Quaternization: The pyridine nitrogen can also undergo quaternization by reaction with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide. This reaction converts the neutral pyridine into a positively charged pyridinium salt. The quaternization enhances the electron-withdrawing nature of the pyridyl group and can be used to modify the solubility and biological activity of the molecule. The reaction typically proceeds via an SN2 mechanism and is influenced by the nature of the alkyl halide and the solvent used. nih.gov

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it an ideal substrate for various cyclization reactions to form a range of heterocyclic systems.

Synthesis of Oxazines, Oxazolidines, and Related Systems

Oxazines: The reaction of this compound with aldehydes or ketones can lead to the formation of 1,3-oxazine derivatives. This condensation reaction typically proceeds via the formation of a hemiaminal intermediate, followed by intramolecular cyclization and dehydration. The specific conditions, such as the choice of catalyst and solvent, can influence the reaction outcome and yield. The synthesis of various oxazine (B8389632) derivatives from amino alcohols is a well-established method in heterocyclic chemistry. ijrpr.comresearchgate.net

Oxazolidines: While this compound is a 1,3-amino alcohol, which would preferentially form six-membered oxazines, reactions with specific reagents could potentially lead to five-membered oxazolidine (B1195125) rings, although this is less common for 1,3-amino alcohols. The synthesis of oxazolidines is more typically achieved from 1,2-amino alcohols. organic-chemistry.org However, under specific catalytic conditions, intramolecular cyclizations can be directed to form five-membered rings.

Ring-Closing Reactions Involving Multiple Functional Groups

The presence of the three functional groups in this compound opens up possibilities for more complex ring-closing reactions, potentially involving all three functionalities or derivatives thereof. For instance, after suitable modification of the hydroxyl and amino groups to introduce unsaturation, ring-closing metathesis (RCM) could be employed to construct novel heterocyclic frameworks. RCM is a powerful tool for the synthesis of unsaturated nitrogen and oxygen-containing heterocycles. nih.govwikipedia.org

Furthermore, tandem reactions involving initial modification of one functional group followed by intramolecular cyclization are plausible synthetic routes. For example, acylation of the amino group followed by an intramolecular reaction with the hydroxyl group could lead to the formation of cyclic amides or related heterocycles.

Table 2: Examples of Potential Cyclization Reactions

| Reactant(s) | Product Type | General Conditions |

| Aldehyde/Ketone | 1,3-Oxazine | Acid or base catalysis, dehydration |

| Phosgene or equivalent | Cyclic carbamate | Base |

| Dicarboxylic acid or derivative | Cyclic imide | High temperature, dehydration |

Structural Elucidation and Spectroscopic Characterization of 3 Amino 3 2 Pyridyl 1 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the precise structure of 3-Amino-3-(2-pyridyl)-1-propanol by providing information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Proton Environments

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanol (B110389) chain. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants would reveal the connectivity of the protons. For instance, the protons of the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by their positions relative to the nitrogen atom and the amino-propanol substituent. The protons of the propanol chain, including the methine (CH), and two methylene (B1212753) (CH₂) groups, would appear at a higher field, with their chemical shifts influenced by the adjacent amino and hydroxyl groups. The protons of the amino (NH₂) and hydroxyl (OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, eight distinct carbon signals would be anticipated: five for the pyridine ring and three for the propanol side chain. The chemical shifts of the pyridyl carbons would be in the downfield region characteristic of aromatic systems, while the aliphatic carbons of the propanol chain would resonate at a higher field.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. In the case of this compound, these techniques would be expected to show characteristic absorption bands or scattering peaks for:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the alcohol group.

N-H stretching: One or two sharp peaks in the region of 3300-3500 cm⁻¹ in the IR spectrum, corresponding to the primary amine group.

C-H stretching: Signals for both aromatic (pyridine ring) and aliphatic (propanol chain) C-H bonds would appear around 2850-3100 cm⁻¹.

C=N and C=C stretching: Vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.

C-O stretching: A strong band in the 1000-1250 cm⁻¹ region.

N-H bending: A peak around 1590-1650 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorption of the pyridine ring. Typically, pyridine and its derivatives exhibit π → π* and n → π* transitions. The position and intensity of these absorption bands can be influenced by the substituent on the ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography allows for the detailed characterization of the solid-state conformation and intermolecular interactions that govern the packing of molecules in a crystal. For a molecule like this compound, this technique would reveal the orientation of the pyridyl ring relative to the propanol chain and the intricate network of hydrogen bonds established by the amino and hydroxyl groups.

The conformation of this compound in the solid state would be determined by the torsion angles along the C-C and C-N bonds of the propanol backbone and the C-C bond connecting the pyridyl group. The flexibility of the propanol chain allows for various possible conformations, which would be influenced by the steric hindrance of the pyridyl group and the formation of intra- and intermolecular hydrogen bonds.

A hypothetical table of selected torsion angles for this compound, based on common values for similar fragments, is presented below. The actual values can only be confirmed by experimental X-ray diffraction analysis.

| Torsion Angle | Atoms Involved | Expected Value Range (°) |

| τ1 | N(amino)-C3-C2-C1 | ±60 (gauche), 180 (anti) |

| τ2 | C3-C2-C1-O | ±60 (gauche), 180 (anti) |

| τ3 | C(pyridyl)-C(pyridyl)-C3-N(amino) | Variable, influenced by packing |

| τ4 | C(pyridyl)-C(pyridyl)-C3-C2 | Variable, influenced by packing |

Table 1: Hypothetical Torsion Angles for this compound.

The presence of a primary amine (-NH₂) and a hydroxyl (-OH) group makes this compound an excellent candidate for forming extensive hydrogen bonding networks. These interactions are crucial in dictating the supramolecular assembly in the solid state. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atom of the pyridyl ring is also a potential hydrogen bond acceptor. nih.gov

In the crystal structure of adducts formed between allylamine (B125299) and various alcohols, extensive hydrogen bonding between the amino and hydroxyl groups is observed, leading to the formation of layers or chains. nih.gov Similarly, in pyridinium (B92312) salts, N-H···Cl hydrogen bonds are key interactions in establishing the three-dimensional network. acs.org Research on pyridine derivatives has shown that minor structural adjustments can lead to different co-assemblies governed by O-H···N hydrogen bonds. rsc.org

It is anticipated that in the crystal structure of this compound, a variety of hydrogen bonds would be present, including N-H···O, O-H···N(amino), and O-H···N(pyridyl). These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional architectures.

A table summarizing the potential hydrogen bonds is provided below. The distances and angles are representative values from related structures.

| Donor (D) | Acceptor (A) | Interaction | Typical D-H···A Distance (Å) | **Typical D-H···A Angle (°) ** |

| N-H (amino) | O (hydroxyl) | Intermolecular | 2.0 - 2.4 | 150 - 180 |

| O-H (hydroxyl) | N (amino) | Intermolecular | 1.8 - 2.2 | 160 - 180 |

| O-H (hydroxyl) | N (pyridyl) | Inter- or Intramolecular | 1.8 - 2.2 | 160 - 180 |

| N-H (amino) | N (pyridyl) | Intermolecular | 2.1 - 2.5 | 140 - 170 |

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound.

In addition to hydrogen bonding, π-π stacking interactions between the pyridyl rings of adjacent molecules could further stabilize the crystal packing. nih.gov The interplay of these various intermolecular forces would ultimately determine the final crystal structure of this compound and its derivatives.

Coordination Chemistry of 3 Amino 3 2 Pyridyl 1 Propanol As a Ligand

Ligand Design Principles for 3-Amino-3-(2-pyridyl)-1-propanol

The potential of this compound as a ligand is rooted in its inherent structural features, which allow for multiple points of attachment to a metal center and the formation of stable chelate rings.

Multidentate Nature and Chelation Potential

This compound is a potentially tridentate ligand, offering three distinct donor sites for coordination to a metal ion: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the amino group, and the oxygen atom of the hydroxyl group. The spatial arrangement of these donor atoms allows for the formation of stable five- and six-membered chelate rings upon coordination.

The pyridine nitrogen is a well-established and effective donor to a wide range of metal ions. The amino group provides a second strong donor site. The hydroxyl group, while generally a weaker donor than the nitrogen atoms, can also coordinate, particularly in its deprotonated, alkoxide form. The ability to act as a tridentate N,N,O-donor ligand would enable the formation of two interconnected chelate rings, significantly enhancing the stability of the resulting metal complex through the chelate effect.

Alternatively, this compound could function as a bidentate ligand, utilizing either the pyridyl and amino nitrogens (N,N-coordination) to form a five-membered chelate ring, or the amino nitrogen and the hydroxyl oxygen (N,O-coordination) to form a six-membered chelate ring. The specific coordination mode adopted would likely depend on several factors, including the nature of the metal ion (its size, charge, and electronic properties), the reaction conditions, and the presence of other competing ligands.

Stereochemical Aspects in Metal Complex Formation

The presence of a chiral center at the carbon atom bonded to the amino group, the pyridyl group, and the propanol (B110389) backbone introduces stereochemical complexity into the coordination chemistry of this compound. When synthesized from racemic starting materials, the ligand will exist as a mixture of two enantiomers, (R)-3-Amino-3-(2-pyridyl)-1-propanol and (S)-3-Amino-3-(2-pyridyl)-1-propanol.

The coordination of this chiral ligand to a metal center can lead to the formation of diastereomeric complexes, especially in octahedral or other non-planar geometries. The stereochemistry of the resulting complexes will be influenced by the interactions between the ligands themselves and with the metal ion's coordination sphere. The use of enantiomerically pure ligand could be a powerful tool to control the chirality of the resulting metal complex, which is a critical aspect in the design of asymmetric catalysts and chiral materials.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures in coordination chemistry, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of any resulting complexes would be crucial to determine their composition, structure, and properties.

Transition Metal Complexes

Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of complexes with this compound. The electronic and magnetic properties of these complexes would be of significant interest. For instance, complexes with paramagnetic metal ions such as copper(II), nickel(II), or cobalt(II) would be expected to exhibit interesting magnetic behavior. The color of the complexes would provide initial clues about the coordination environment of the metal ion.

Main Group Metal Complexes

Main group metals, such as zinc(II), aluminum(III), or tin(IV), could also form stable complexes with this ligand. While often colorless and diamagnetic, these complexes could exhibit interesting structural features and find applications in areas such as catalysis or materials science. For example, the coordination of this compound to a Lewis acidic main group metal could enhance its reactivity in catalytic transformations.

Spectroscopic and Structural Analysis of Metal Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction would be essential to fully characterize the metal complexes of this compound.

Infrared (IR) spectroscopy would be instrumental in determining the coordination mode of the ligand. Changes in the vibrational frequencies of the pyridine ring, the N-H stretches and bends of the amino group, and the O-H stretch of the hydroxyl group upon coordination would provide direct evidence of ligand binding and could help distinguish between different coordination modes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes, would provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination would confirm the binding sites. For chiral complexes, NMR could also be used to identify the presence of diastereomers.

Electronic absorption (UV-Vis) spectroscopy would be used to study the electronic transitions within the complexes, particularly for those involving transition metals. The position and intensity of the d-d transitions and charge-transfer bands would provide information about the geometry and electronic structure of the metal center.

Ultimately, single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure of the metal complexes. This technique would reveal the precise coordination geometry of the metal ion, the bond lengths and angles within the complex, and the details of any intermolecular interactions, such as hydrogen bonding.

Vibrational Modes in Coordinated Ligands

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for elucidating the binding mode of a ligand to a metal center. The coordination of this compound to a metal ion is expected to cause characteristic shifts in the vibrational frequencies of its functional groups.

The free ligand exhibits characteristic bands for the N-H stretching of the amino group, O-H stretching of the alcohol, and various stretching and bending modes of the pyridine ring. Upon complexation, changes in these bands provide direct evidence of coordination.

Pyridine Ring Vibrations: The coordination of the pyridine nitrogen to a metal center typically leads to a shift of the C=C and C=N stretching vibrations to higher frequencies (higher wavenumbers). icm.edu.plresearchgate.net For instance, in complexes of 2-aminopyridine (B139424), the pyridine ring stretching vibrations show notable shifts upon coordination. researchgate.net This is a result of the kinematic coupling and the slight increase in bond order within the ring upon donation of electron density from the nitrogen atom to the metal.

Amino Group Vibrations: The N-H stretching vibrations of the amino group, typically observed in the 3300-3500 cm⁻¹ region, are expected to shift upon coordination. The direction and magnitude of this shift can depend on the nature of the metal and the involvement of the N-H bonds in hydrogen bonding within the crystal lattice. researchgate.net Similarly, the N-H bending (scissoring) mode, usually found around 1600 cm⁻¹, would also be affected.

Alcohol Group Vibrations: Coordination of the hydroxyl group's oxygen atom to the metal center would be evident from a shift in the C-O stretching vibration. In related copper(II) complexes with 2-pyridineethanol and 2-pyridinemethanol, the ν(C–O) stretching band shifts to a higher frequency upon coordination, confirming the involvement of the alcohol oxygen in the metal's coordination sphere. nih.gov The broad O-H stretching band would also be altered or absent if the proton is lost upon coordination, though coordination as a neutral ligand is common.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand's donor atoms (Npyridine, Namino, Ohydroxyl) gives rise to new vibrational modes at lower frequencies, typically below 600 cm⁻¹. These bands, corresponding to M-N and M-O stretching vibrations, are direct proof of complex formation. nih.gov

The following table summarizes the expected shifts in the key vibrational bands of this compound upon coordination to a metal ion, based on data from analogous systems.

| Functional Group | Vibrational Mode | Typical Frequency Range (Free Ligand, cm⁻¹) | Expected Shift upon Coordination | Reference |

|---|---|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300-3500 | Shift to lower or higher frequency | researchgate.net |

| Pyridine | C=C, C=N Ring Stretch | 1400-1610 | Shift to higher frequency | icm.edu.plresearchgate.net |

| Alcohol (C-O) | C-O Stretch | ~1050 | Shift to higher frequency | nih.gov |

| Metal-Ligand | M-N, M-O Stretch | N/A | Appearance of new bands (<600 cm⁻¹) | nih.gov |

X-ray Diffraction Studies of Complex Geometries

In the complex [CuCl₂(C₁₀H₁₆N₂O)], the mpmapOH ligand acts as a tridentate N,N,O-donor, coordinating to the copper(II) center through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen. researchgate.net The copper(II) ion exhibits a distorted square-pyramidal coordination geometry. The equatorial plane is formed by the two nitrogen atoms and the oxygen atom of the mpmapOH ligand, along with one chloride anion. The second chloride ion occupies the axial position. researchgate.net A similar distorted square-pyramidal geometry is observed in the related nitrate (B79036) complex, [Cu(NO₃)₂(C₁₀H₁₆N₂O)]. cyberleninka.ru

The table below presents selected crystallographic data for the copper(II) complex of the analogue ligand mpmapOH, [CuCl₂(C₁₀H₁₆N₂O)].

| Parameter | Value | Reference |

|---|---|---|

| Compound | [CuCl₂(C₁₀H₁₆N₂O)] | researchgate.net |

| Metal Center | Cu(II) | researchgate.net |

| Coordination Geometry | Distorted Square-Pyramidal | researchgate.net |

| Selected Bond Lengths (Å) | ||

| Cu—N(pyridine) | 1.9881 (10) | researchgate.net |

| Cu—N(amino) | 2.0409 (9) | researchgate.net |

| Cu—O(hydroxyl) | 2.0003 (9) | researchgate.net |

| Cu—Cl(equatorial) | 2.2448 (5) | researchgate.net |

| Cu—Cl(axial) | 2.5014 (6) | researchgate.net |

| Selected Bond Angles (°) | ||

| N(pyridine)—Cu—N(amino) | 83.79 (4) | researchgate.net |

| N(amino)—Cu—O(hydroxyl) | 82.68 (4) | researchgate.net |

Electronic Structure and Bonding in Metal Complexes

The electronic properties of metal complexes are dictated by the nature of the metal ion and the ligand field created by the coordinating atoms. For this compound, the tridentate N,N,O-donor set creates a specific electronic environment around the metal center. In the case of a d⁹ ion like Cu(II) in a square-pyramidal geometry, the five d-orbitals are no longer degenerate, leading to the possibility of electronic transitions between them.

These d-d transitions are typically observed in the visible region of the electronic absorption spectrum and are responsible for the characteristic colors of such complexes. The energy of these transitions provides information about the ligand field strength.

The bonding in these complexes involves a combination of σ-donation from the nitrogen and oxygen lone pairs of the ligand to the empty orbitals of the metal ion. For transition metals, particularly those in lower oxidation states, π-backbonding from the metal's d-orbitals to the π*-orbitals of the pyridine ring can also occur, strengthening the metal-ligand bond. rsc.org

Modern computational methods, such as Density Functional Theory (DFT), are used to model the electronic structure and bonding. Such calculations can provide a detailed picture of the molecular orbitals, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic spectra of the complexes. Studies on related copper(I) nitrite (B80452) complexes with tridentate ligands have shown how the ligand environment critically influences the electronic structure and subsequent reactivity. researchgate.net

Supramolecular Assembly via Coordination Bonds

The structure of a metal complex is not limited to the single molecule but extends to the way these molecules pack in the solid state, forming supramolecular assemblies. The functional groups on the this compound ligand and any co-ligands (like halides or pseudohalides) play a crucial role in directing this assembly through non-covalent interactions.

In the crystal structures of the copper(II) complexes with the analogue ligand mpmapOH, extensive hydrogen bonding is observed. researchgate.netcyberleninka.ru The amino (N-H) and hydroxyl (O-H) groups act as hydrogen bond donors, while the coordinated chloride or nitrate anions and the hydroxyl oxygen can act as acceptors. These interactions link the individual complex molecules into extended networks.

For example, in [CuCl₂(C₁₀H₁₆N₂O)], intermolecular N-H···Cl and O-H···Cl hydrogen bonds connect the molecules. researchgate.net Furthermore, face-to-face π-π stacking interactions between the pyridine rings of adjacent molecules are observed, with centroid-centroid distances typical for such interactions. researchgate.net The combination of these hydrogen bonds and π-π stacking interactions results in the formation of a robust two-dimensional supramolecular structure. researchgate.net Similarly, in the nitrate analogue, intermolecular hydrogen bonds involving the nitrate anions and the ligand lead to the formation of a sheet structure. cyberleninka.ru

This ability to form directed, non-covalent bonds makes these complexes interesting building blocks for crystal engineering, where the goal is to design and synthesize solid-state materials with specific network topologies and properties. The interplay between the primary coordination bonds and these secondary supramolecular interactions is fundamental to creating complex, functional materials. mdpi.comjscimedcentral.com

Theoretical and Computational Investigations of 3 Amino 3 2 Pyridyl 1 Propanol

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Conformational Analysis and Energy Landscapes

No specific studies on the conformational analysis or potential energy landscapes of 3-Amino-3-(2-pyridyl)-1-propanol were found. Such an analysis would typically involve rotating the single bonds of the propanol (B110389) backbone and the bond connecting the pyridyl group to the chiral center to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis

Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution across the this compound molecule, are not available. FMO analysis is crucial for understanding a molecule's reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy its ability to accept electrons.

Charge Distribution and Electrostatic Potentials

Specific information on the charge distribution and molecular electrostatic potential (MEP) maps for this compound is not present in the surveyed literature. These calculations would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its polarity and sites susceptible to electrophilic or nucleophilic attack.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

While experimental spectroscopic data may exist for this compound, theoretically predicted spectroscopic properties were not found. Computational methods can be used to calculate and predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants.

IR Spectra: Vibrational frequencies and their corresponding modes.

UV-Vis Spectra: Electronic transitions and maximum absorption wavelengths.

Reaction Mechanism Studies and Transition State Analysis

No computational studies detailing the reaction mechanisms involving this compound, including the analysis of transition state geometries and energies, were identified. Such studies are vital for understanding how the molecule participates in chemical reactions.

Intermolecular Interactions and Hydrogen Bonding

There is a lack of specific computational research on the intermolecular interactions and hydrogen bonding patterns of this compound. Due to the presence of the hydroxyl and amino groups, as well as the nitrogen atom in the pyridine (B92270) ring, this molecule is capable of forming various hydrogen bonds, which would significantly influence its physical properties and behavior in different environments. A detailed computational analysis would quantify the strength and geometry of these interactions.

Solvent Effects on Molecular Structure and Reactivity

The interplay between a solute and solvent molecules can significantly alter the solute's properties. In the case of this compound, the presence of a polar protic propanol tail, a basic amino group, and an aromatic pyridyl ring suggests that its behavior will be highly dependent on the surrounding medium. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting these effects by treating the solvent as a continuous dielectric medium.

Influence on Molecular Conformation

The conformation of this compound is determined by the rotational freedom around its single bonds. The relative orientation of the pyridyl ring, the amino group, and the propanol side chain is subject to change based on the solvent environment.

Computational studies on analogous amino alcohols, such as 2-amino-1-phenylethanol (B123470) and dopamine, reveal the critical role of the solvent in dictating conformational preferences. researchgate.netumn.edu In the gas phase, intramolecular hydrogen bonding between the amino and hydroxyl groups often stabilizes a folded or gauche conformation. However, in polar protic solvents like water or ethanol, this intramolecular interaction is disrupted. The solvent molecules can form hydrogen bonds with both the amino and hydroxyl groups, leading to a greater population of extended or anti conformations. umn.edu This phenomenon is attributed to the solvent's ability to better solvate the more extended structure, minimizing steric hindrance and maximizing solute-solvent interactions.

For this compound, a similar trend is expected. In non-polar solvents, a conformation where the hydroxyl group's hydrogen interacts with the lone pair of the amino nitrogen or the pyridyl nitrogen would likely be favored. Conversely, in polar protic solvents, an extended conformation that allows for maximal hydrogen bonding with the solvent would be more stable.

Table 1: Illustrative Solvent Effects on the Conformational Population of an Analogous Amino Alcohol

| Solvent | Dielectric Constant (ε) | Predominant Conformer | Population (%) |

| Gas Phase | 1 | Gauche (Intramolecular H-bond) | >90 |

| Chloroform | 4.8 | Gauche | ~70 |

| Methanol (B129727) | 32.7 | Anti (Extended) | ~60 |

| Water | 78.4 | Anti (Extended) | >80 |

Note: This table is illustrative and based on general findings for analogous amino alcohols. Specific values for this compound would require dedicated computational studies.

Impact on Electronic Properties and Reactivity

The electronic distribution within the this compound molecule is also susceptible to solvent effects. An increase in solvent polarity is generally predicted to enhance the molecule's dipole moment. This is due to the stabilization of charge separation within the molecule by the surrounding dielectric medium.

The reactivity of this compound will be influenced by how the solvent stabilizes the reactants, transition states, and products of a given reaction. For reactions involving a polar or charged transition state, a polar solvent will lower the activation energy, thereby increasing the reaction rate.

Studies on aminopyridines demonstrate that solvent interactions can significantly affect their basicity and nucleophilicity. rsc.org The lone pair of electrons on the amino nitrogen and the pyridyl nitrogen can be stabilized by hydrogen bonding with protic solvents. This stabilization can, in some cases, reduce their availability for participating in chemical reactions, thus modulating the compound's reactivity.

Furthermore, the solubility of this compound, a key factor in its reactivity in solution, is dictated by the solvent. Experimental and computational studies on 2-aminopyridine (B139424) have shown that its solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), followed by polar protic solvents such as methanol and ethanol. acs.orgacs.org Its solubility is significantly lower in non-polar solvents like cyclohexane. acs.orgacs.org A similar trend can be anticipated for this compound, with its polar functional groups favoring interactions with polar solvents.

Table 2: Predicted Solubility Trend of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Cyclohexane | Non-polar | Low |

| Toluene | Non-polar aromatic | Low to Moderate |

| Acetonitrile | Polar aprotic | Moderate to High |

| Ethanol | Polar protic | High |

| Water | Polar protic | High |

| Dimethylformamide (DMF) | Polar aprotic | Very High |

Note: This table represents a qualitative prediction based on the solubility of structurally similar compounds like 2-aminopyridine.

Applications of 3 Amino 3 2 Pyridyl 1 Propanol in Non Biological Chemical Systems

Catalysis (Homogeneous and Heterogeneous)

The presence of both a stereocenter and nitrogen-containing chelating groups makes 3-Amino-3-(2-pyridyl)-1-propanol and its analogs valuable in catalysis. The pyridine (B92270) ring and the amino group can coordinate to a metal center, while the chiral center influences the stereochemical outcome of catalytic reactions.

Chiral pyridyl amino alcohols are effective ligands in asymmetric synthesis, particularly in metal-catalyzed reactions where a defined three-dimensional arrangement around the metal is crucial for enantioselectivity. A notable application for this class of compounds is in the enantioselective addition of dialkylzinc reagents to aldehydes.

Research has shown that pyridyl alkanols can act as highly efficient catalysts in these reactions, sometimes exhibiting asymmetric autocatalysis, where the chiral product of the reaction acts as the catalyst for its own formation. acs.org For instance, in the reaction between 5-carbamoylpyridine-3-carbaldehyde and diisopropylzinc (B128070), a chiral 5-carbamoyl-3-pyridyl alcohol can catalyze its own production with significant enantiomeric excess (e.e.). capes.gov.br The mechanism involves the formation of a chiral zinc alkoxide from the pyridyl alcohol. This complex then coordinates the aldehyde and the dialkylzinc reagent in a specific orientation, directing the alkyl group to attack one prochiral face of the aldehyde, leading to an excess of one enantiomer of the product. acs.org

The efficiency of such catalytic systems is often dependent on the substituents on the pyridine ring and the structure of the alcohol. capes.gov.br Although direct catalytic data for this compound is not extensively documented in dedicated studies, its structural similarity to other effective pyridyl alkanols suggests strong potential in similar applications. The 2-pyridyl nitrogen and the adjacent amino group can form a stable five-membered chelate ring with a metal center like zinc, creating a rigid chiral environment essential for high asymmetric induction.

Table 1: Example of Asymmetric Autocatalysis using a Pyridyl Alkanol Analog This table illustrates the catalytic performance of a related pyridyl alkanol in the enantioselective addition of diisopropylzinc (i-Pr₂Zn) to an aldehyde, demonstrating the principle of asymmetric autocatalysis.

| Catalyst / Product | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (S)-1-(5-carbamoyl-3-pyridyl)pentan-1-ol | 5-carbamoyl-pyridine-3-carbaldehyde | 95 | 86 (S) |

| (S)-1-(5-(N-phenylcarbamoyl)-3-pyridyl)pentan-1-ol | 5-(N-phenylcarbamoyl)pyridine-3-carbaldehyde | 98 | 51 (S) |

| (S)-1-(5-(N-cyclohexylcarbamoyl)-3-pyridyl)pentan-1-ol | 5-(N-cyclohexylcarbamoyl)pyridine-3-carbaldehyde | 96 | 85 (S) |

Data sourced from studies on analogous 5-carbamoyl-3-pyridyl alkanols. capes.gov.br

Beyond asymmetric catalysis, the coordinating ability of this compound makes it a useful ligand in a broader range of metal-mediated transformations. The amino alcohol moiety can coordinate to metal ions, such as zinc(II), primarily through the amino nitrogen in a monodentate fashion. rsc.org However, the presence of the 2-pyridyl nitrogen allows for potential bidentate chelation, forming a stable complex with the metal center. elsevierpure.com

This chelation can influence the reactivity and stability of the metal catalyst. Metal complexes featuring such ligands can be employed in various organic reactions. For example, cobalt-catalyzed reactions have been used for the synthesis of N-heterocycles from amino alcohols. researchgate.net The coordination of the ligand to the metal center can modulate its electronic properties and steric environment, thereby controlling the outcome of the transformation. The dual functionality of the amino and pyridyl groups allows for the formation of robust complexes that can be used in homogeneous catalysis or immobilized on a solid support for heterogeneous applications. elsevierpure.com

Precursor for Advanced Materials and Functional Molecules

The distinct functional groups of this compound allow it to serve as a monomer or a key structural unit in the design of functional materials with tailored properties.

The bifunctional nature of the amino and hydroxyl groups enables this compound to act as a monomer in step-growth polymerization. It can be incorporated into polymers such as polyurethanes, polyesters, and polyamides. While its parent compound, 3-amino-1-propanol, is known to be used in the preparation of polyurethanes, the inclusion of the pyridyl group offers an additional layer of functionality. ontosight.ai

When polymerized, the pyridyl group becomes a pendant functional moiety along the polymer backbone. These pyridine units can serve as:

Metal-Coordination Sites: Creating polymers capable of chelating metal ions. Such materials could find use in catalysis, ion scavenging from solutions, or as sensors.

pH-Responsive Elements: The basicity of the pyridine nitrogen allows the polymer's properties, such as solubility or conformation, to change in response to pH variations.

Sites for Further Functionalization: The pyridine ring can be quaternized or otherwise modified to introduce new functionalities into the polymer structure.

An example of a polymer that incorporates similar functionalities is polydimethylsiloxane (B3030410) (PDMS), which can be functionalized to create materials with diverse applications, from soft lithography to medical devices. wikipedia.org

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. This compound possesses all the necessary features to participate in self-assembly processes. nih.gov The formation of ordered structures can be driven by a combination of:

Hydrogen Bonding: The amino (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.

π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction crucial for the assembly of many aromatic molecules. chemrxiv.org

Metal Coordination: In the presence of metal ions, intermolecular coordination can direct the assembly into well-defined metallo-supramolecular architectures.

Studies on pyridine-terminated thiols have shown their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. rsc.org Similarly, this compound could be used to modify surfaces, with the pyridine, amino, and hydroxyl groups controlling the orientation and surface properties. The balance between these interactions could lead to the formation of complex architectures such as nanofibers, gels, or vesicles in solution. nih.govchemrxiv.org

Synthetic Reagent and Building Block in Organic Synthesis

As a chiral molecule with three distinct functional groups, this compound is a valuable building block for the synthesis of more complex molecules. It provides a scaffold containing a stereocenter, a nucleophilic amine, a reactive alcohol, and a metal-binding/aromatic pyridine unit.

Its utility is analogous to that of simpler amino alcohols like 3-amino-1-propanol, which is considered a versatile starting material in organic synthesis. ontosight.aiorgsyn.org The amino and hydroxyl groups can be selectively protected or reacted, allowing for sequential modifications at different parts of the molecule. For example, amino alcohols are used as precursors in the synthesis of various N-heterocycles through catalytic dehydrogenative coupling reactions. researchgate.net

The presence of the 2-pyridyl group makes this compound particularly useful for constructing molecules targeted for applications where interaction with a metal is key, such as:

Complex Ligands: It can serve as the starting point for building larger, more complex chiral ligands for asymmetric catalysis.

Pharmaceutical Intermediates: The pyridine motif is a common feature in many biologically active compounds, and this building block provides a straightforward route to chiral pyridyl-containing structures.

Functional Dyes or Probes: The pyridine ring can be part of a larger chromophore system, with the chiral center potentially influencing its photophysical properties.

Development of Novel Chemical Sensors (Non-Biological)

The chemical scaffold of this compound offers a versatile platform for the design and synthesis of novel non-biological chemical sensors. Its inherent structural features, namely the pyridine ring, the primary amino group, and the hydroxyl group, provide key functionalities for the coordination and detection of various analytes, particularly metal ions. These groups can act as binding sites, and their interaction with target species can be transduced into a measurable optical or electrochemical signal.

A predominant strategy in leveraging this compound for chemical sensing involves its derivatization, most commonly through the formation of Schiff bases. The reaction of the primary amino group with an appropriate aldehyde or ketone introduces an imine (-C=N-) linkage and incorporates another functional moiety into the sensor molecule. This modular approach allows for the fine-tuning of the sensor's selectivity and sensitivity towards a specific analyte. The resulting Schiff base ligands, featuring a combination of nitrogen and oxygen donor atoms, are excellent chelators for a variety of metal ions.

The sensing mechanism of these chemosensors typically relies on phenomena such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). Upon coordination of an analyte, the electronic properties of the sensor molecule are altered, leading to a discernible change in its fluorescence or a visible color change.

Detailed research into compounds structurally related to this compound derivatives has demonstrated their efficacy in detecting various metal ions. For instance, Schiff bases derived from amino alcohols and pyridyl moieties have been successfully employed as selective fluorescent or colorimetric sensors for ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). These sensors often exhibit high sensitivity, with detection limits reaching micromolar (µM) and even nanomolar (nM) concentrations.

The following tables summarize the performance of representative non-biological chemical sensors based on scaffolds similar to this compound, illustrating their potential applications in environmental monitoring and industrial process control.

Table 1: Performance of a Pyridine-Based Fluorescent Chemosensor for Copper Ion (Cu²⁺) Detection

| Parameter | Finding | Reference |

| Analyte | Copper (Cu²⁺) | |

| Sensor Type | Fluorescent and Colorimetric | |

| Solvent System | CH₃CN/H₂O (7:3, v/v) | |

| Observed Change | Colorless to yellow (visual), new absorption band at 419 nm, intense fluorescence at 494 nm | |

| Detection Limit | 0.25 µM | |

| Binding Stoichiometry | 1:1 (Sensor:Cu²⁺) |

This data highlights the capability of pyridine-based sensors to produce a distinct and quantifiable response in the presence of copper ions. The dual-mode detection (colorimetric and fluorescent) enhances the reliability of the sensing system.

Table 2: Characteristics of a Tripodal Amine-Based Fluorescent Sensor for Zinc Ion (Zn²⁺) Detection

| Parameter | Finding | Reference |

| Analyte | Zinc (Zn²⁺) | |

| Sensor Type | Fluorescent and Colorimetric | |

| Solvent System | Acetonitrile/water (1:1, v/v) | |

| Observed Change | Colorless to dark pink (visual), new absorption peak at 558 nm, emission peak at 577 nm | |

| Fluorescence Enhancement | ~500-fold increase upon saturation with Zn²⁺ | |

| Selectivity | High selectivity for Zn²⁺ over other metal ions |

The significant fluorescence enhancement observed in this example demonstrates the high sensitivity that can be achieved with such sensor designs. The tripodal structure, which could be conceptually derived from building blocks like this compound, creates a pre-organized cavity for the selective binding of the target ion.

The development of chemical sensors is a dynamic field, and the core structure of this compound represents a valuable and adaptable starting material for creating the next generation of selective and sensitive detection systems for non-biological applications.

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Amino-3-(2-pyridyl)-1-propanol

This compound is a chiral β-amino alcohol featuring a pyridine (B92270) ring, a primary amine, and a primary alcohol functional group. Its structure is of significant interest because it combines the coordination properties of a 2-substituted pyridine with those of an amino alcohol. The presence of the chiral center at the C3 position, adjacent to the pyridine ring and the amino group, suggests that its enantiomerically pure forms could serve as valuable chiral ligands or synthons in asymmetric synthesis. nih.govnii.ac.jp